An In-depth Technical Guide to the Chemical Properties of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine
An In-depth Technical Guide to the Chemical Properties of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine , a chiral morpholine derivative, stands as a molecule of significant interest in the landscape of modern medicinal chemistry and drug discovery. Its unique structural amalgamation, featuring a chiral morpholine core and a dimethylaminomethyl substituent, suggests a rich and varied chemical profile. The morpholine scaffold is a well-established pharmacophore known to enhance the pharmacokinetic properties of drug candidates, while the tertiary amine introduces a basic center, influencing solubility and potential receptor interactions.[1][2]
This technical guide provides a comprehensive overview of the chemical properties of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, drawing upon established principles of organic chemistry and data from structurally related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will offer expert insights into its predicted characteristics and behavior, providing a solid foundation for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine possesses a distinct architecture that dictates its chemical behavior. The core of the molecule is a morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality. The chirality is centered at the C-3 position of the morpholine ring, to which a dimethylaminomethyl group is attached.
Table 1: General Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1152367-84-4 | [3] |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.22 g/mol | [3] |
| IUPAC Name | (3R)-N,N-dimethyl-1-morpholin-3-ylmethanamine | [3] |
| Predicted Boiling Point | ~180-200 °C | Based on structurally similar compounds. |
| Predicted pKa | ~8.5 - 9.5 | Estimated based on the tertiary amine and morpholine nitrogen. |
| Predicted logP | ~0.5 - 1.5 | Estimated based on structure. |
Note: Predicted values are estimations based on the chemical structure and data from analogous compounds and should be confirmed by experimental analysis.
The presence of two nitrogen atoms, the tertiary amine of the dimethylaminomethyl group and the secondary amine within the morpholine ring, imparts basic properties to the molecule. The tertiary amine is expected to be the more basic of the two, with a predicted pKa in the range of 8.5 to 9.5. This basicity is a critical factor in its potential use as a pharmaceutical intermediate, influencing its solubility in aqueous media and its ability to form salts.
Synthesis and Stereochemistry
The synthesis of chiral 3-substituted morpholines, such as (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, typically involves strategies that employ chiral starting materials to ensure stereochemical control. A common and effective approach utilizes enantiomerically pure amino acids, like (R)-serine, as the chiral precursor.[4]
A plausible synthetic pathway would involve the protection of the amino group of (R)-serine, followed by reduction of the carboxylic acid to a primary alcohol. The resulting amino alcohol can then be cyclized to form the morpholine ring. Subsequent functionalization at the 3-position would lead to the desired product.
Caption: A potential synthetic workflow for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.
This multi-step synthesis highlights the importance of carefully chosen protecting groups and reaction conditions to maintain the stereochemical integrity of the chiral center. The final step, a nucleophilic substitution with dimethylamine, is a standard method for the introduction of the dimethylaminomethyl moiety.
Chemical Reactivity
The reactivity of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is governed by the functional groups present: the tertiary amine, the secondary amine of the morpholine ring, and the ether linkage.
Reactivity of the N,N-Dimethylaminomethyl Group
The tertiary amine of the dimethylaminomethyl group is a key reactive site. Its lone pair of electrons makes it a nucleophile and a Brønsted-Lowry base.
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Salt Formation: As a base, it will readily react with acids to form quaternary ammonium salts. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.
-
Alkylation: The nitrogen atom can act as a nucleophile and undergo alkylation with alkyl halides to form a quaternary ammonium salt.
-
Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
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Hofmann Elimination: The quaternary ammonium hydroxide, formed from the corresponding halide salt, can undergo Hofmann elimination upon heating to yield an alkene and trimethylamine.
Caption: Key reactions involving the tertiary amine group.
Reactivity of the Morpholine Ring
The morpholine ring itself is relatively stable. The secondary amine within the ring can undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation, provided that a suitable base is used to deprotonate the nitrogen. The ether linkage is generally unreactive under standard conditions but can be cleaved under harsh acidic conditions.
The presence of the morpholine ring is known to confer favorable pharmacokinetic properties in drug candidates, including improved metabolic stability and aqueous solubility.[1][2]
Spectroscopic and Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet at ~2.2-2.4 ppm (6H) corresponding to the two methyl groups of the dimethylamino moiety. - A complex multiplet pattern in the range of 2.5-4.0 ppm for the protons of the morpholine ring and the methylene group adjacent to the dimethylamino group. - A signal for the N-H proton of the morpholine ring, which may be broad and its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - A signal around 45 ppm for the two equivalent methyl carbons of the dimethylamino group. - Signals in the range of 50-70 ppm for the carbons of the morpholine ring and the methylene carbon. |
| IR Spectroscopy | - A broad absorption in the region of 3300-3500 cm⁻¹ due to the N-H stretching of the secondary amine in the morpholine ring. - C-H stretching absorptions in the 2800-3000 cm⁻¹ region. - A C-O-C stretching absorption around 1100 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 144. - Fragmentation patterns corresponding to the loss of a methyl group (m/z 129) and cleavage of the morpholine ring. |
These predicted data provide a useful reference for the characterization of this molecule and can aid in the confirmation of its synthesis and the assessment of its purity.
Applications in Drug Discovery and Development
The structural motifs present in (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine are of significant interest in the field of drug discovery. The morpholine ring is a "privileged structure," frequently found in biologically active compounds and approved drugs, where it often improves metabolic stability and solubility.[5] The chiral center at the C-3 position allows for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.[6]
The dimethylaminomethyl group can also play a crucial role in the pharmacological activity of a molecule by providing a basic center for salt formation, improving aqueous solubility, and participating in hydrogen bonding or ionic interactions with receptors or enzymes.
Given these features, (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. Its potential applications span various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases, where morpholine-containing compounds have shown promise.[7]
Safety and Handling
Specific safety and handling data for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine are not extensively documented. However, based on the properties of structurally similar amines and morpholine derivatives, appropriate precautions should be taken when handling this compound.
It should be considered as a potentially hazardous chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.
For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral molecule with a rich chemical profile that makes it a valuable asset in the fields of organic synthesis and medicinal chemistry. While direct experimental data is sparse, a thorough understanding of its constituent functional groups and the properties of related compounds allows for a robust prediction of its chemical behavior. Its synthesis from chiral precursors, the reactivity of its amine functionalities, and the favorable properties conferred by the morpholine ring all point to its potential as a key building block in the development of novel and effective pharmaceuticals. Further experimental investigation into the specific properties and reactivity of this compound will undoubtedly open new avenues for its application in drug discovery and beyond.
References
[4] Brown, G. R., Foubister, A. J., & Wright, B. (1983). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2582.
[8] Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1581-1584.
[9] Kharadi, G. J., & Hedapara, K. R. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
[10] E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
[1] Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173).
[2] Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link] [Accessed February 25, 2026].
[11] Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link] [Accessed February 25, 2026].
[12] An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1166-1183.
[7] Zhu, X., et al. (2013). A review on pharmacological profile of Morpholine derivatives. Journal of Applied Pharmaceutical Science, 3(6), 163-170.
[6] Chiral drugs. (2023). LabMed Discovery.
[5] Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
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